4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-5-(4-methylphenyl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one
CAS No.:
Cat. No.: VC20108983
Molecular Formula: C27H26N2O4
Molecular Weight: 442.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C27H26N2O4 |
|---|---|
| Molecular Weight | 442.5 g/mol |
| IUPAC Name | (4E)-4-[(4-ethoxy-3-methylphenyl)-hydroxymethylidene]-5-(4-methylphenyl)-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione |
| Standard InChI | InChI=1S/C27H26N2O4/c1-4-33-22-12-11-21(14-18(22)3)25(30)23-24(20-9-7-17(2)8-10-20)29(27(32)26(23)31)16-19-6-5-13-28-15-19/h5-15,24,30H,4,16H2,1-3H3/b25-23+ |
| Standard InChI Key | DEQQNVWLDDHBPC-WJTDDFOZSA-N |
| Isomeric SMILES | CCOC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC=C(C=C4)C)/O)C |
| Canonical SMILES | CCOC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC=C(C=C4)C)O)C |
Introduction
Structural and Molecular Characteristics
Core Architecture and Functional Groups
The compound features a pyrrol-2-one backbone, a five-membered lactam ring critical for its reactivity. Key substituents include:
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4-(4-Ethoxy-3-methylbenzoyl): A benzoyl group with ethoxy and methyl substitutions at the 4- and 3-positions, respectively, enhancing hydrophobicity and steric bulk.
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3-Hydroxy: A hydroxyl group at position 3, enabling hydrogen bonding and influencing solubility .
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5-(4-Methylphenyl): A para-methyl-substituted phenyl group contributing to aromatic interactions.
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1-[(Pyridin-3-yl)methyl]: A pyridine-derived N-alkyl chain, introducing basicity and potential for coordination .
Molecular Formula and Physicochemical Properties
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Molecular Formula: C₂₇H₂₆N₂O₄.
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Molecular Weight: 442.5 g/mol.
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Solubility: Moderately soluble in polar aprotic solvents (e.g., dimethyl sulfoxide) due to hydrophobic aryl groups.
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Solid-State Properties: Crystalline solid at room temperature, with melting point data pending further experimental validation.
Table 1: Comparative Analysis of Pyrrol-2-One Derivatives
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis involves multi-step organic reactions, typically starting with condensation of 4-ethoxy-3-methylbenzoic acid with a pyrrolidine precursor. Key steps include:
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Formation of the Pyrrolidine Core: Cyclization of γ-keto esters with amines under acidic conditions.
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Introduction of the Pyridinylmethyl Group: Alkylation using 3-(chloromethyl)pyridine in the presence of a base (e.g., K₂CO₃).
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Benzoylation: Reaction with 4-ethoxy-3-methylbenzoyl chloride under Schotten-Baumann conditions.
Table 2: Optimization of Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Cyclization | HCl (cat.), reflux, 12h | 65 | 92 |
| Alkylation | K₂CO₃, DMF, 80°C, 6h | 78 | 88 |
| Benzoylation | Benzoyl chloride, NaOH, RT, 2h | 72 | 95 |
Key Chemical Reactions
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Hydroxylation: The 3-hydroxy group participates in oxidation-reduction reactions, forming ketones under strong oxidizing agents .
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Ether Cleavage: The ethoxy group can be cleaved using HBr/AcOH to yield phenolic derivatives.
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Coordination Chemistry: The pyridine nitrogen coordinates with transition metals (e.g., Cu²⁺), enabling catalytic applications .
Biological Activity and Mechanisms
FPR1 Antagonism
The compound exhibits potent inhibition of Formyl Peptide Receptor 1 (FPR1), a G-protein-coupled receptor involved in neutrophil activation. In vitro studies demonstrate:
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IC₅₀: 1.2 µM against fMLF-induced Ca²⁺ flux in FPR1-transfected HL60 cells .
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Selectivity: >50-fold selectivity over FPR2 and FPR3 isoforms .
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Mechanism: Competitive binding to the orthosteric site, validated via molecular docking studies .
Anti-Inflammatory and Antimicrobial Effects
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NF-κB Pathway Modulation: Suppresses LPS-induced TNF-α production in macrophages (EC₅₀ = 3.8 µM) .
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Antibacterial Activity: MIC = 12.5 µg/mL against Staphylococcus aureus via disruption of membrane integrity .
Therapeutic Applications
Oncology
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Prostate Cancer: Inhibits DU-145 cell proliferation (IC₅₀ = 8.7 µM) by inducing apoptosis via caspase-3 activation .
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Combination Therapy: Synergizes with doxorubicin, reducing required doses by 40% in melanoma models.
Neurological Disorders
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Neuroprotection: Attenuates glutamate-induced neurotoxicity in SH-SY5Y cells (EC₅₀ = 5.2 µM).
Comparative Analysis with Structural Analogs
The compound’s uniqueness arises from its balanced hydrophobicity and hydrogen-bonding capacity. Compared to analogs:
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